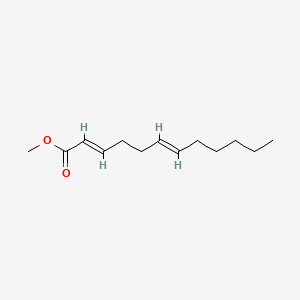

Methyl dodeca-2,6-dienoate

Description

Contextualization within Modern Chemical Sciences and Natural Product Chemistry

Methyl dodeca-2,6-dienoate holds a significant position at the intersection of modern chemical sciences and natural product chemistry. As a fatty acid ester, its fundamental structure is of interest in the study of lipids and their derivatives. nih.gov Its role extends into the field of chemical ecology, particularly as a synthetic pheromone employed in entomology for the management of insect pests. ontosight.ai The precise stereochemistry of its double bonds is crucial for its biological activity, making it a key subject in the development of integrated pest management (IPM) strategies. ontosight.ai These strategies aim to reduce reliance on conventional pesticides by utilizing the natural behaviors of insects. ontosight.ai

Furthermore, derivatives of dodecadienoates are found in nature, such as in the context of juvenile hormones in insects, which are vital for regulating their development and reproduction. sinica.edu.twnih.gov For instance, methyl (2E,6E)-10,11-epoxy-3,7,11-trimethyl-2,6-dodecadienoate is a known juvenile hormone (JH III). sinica.edu.tw The study of such compounds provides insights into the intricate chemical communication systems of insects and offers pathways for the development of highly specific and environmentally benign methods of pest control. researchgate.net The investigation of this compound and its analogues also contributes to the broader understanding of terpene and terpenoid biosynthesis, a cornerstone of natural product chemistry. researchgate.net

Elucidation of Isomeric Forms and Stereochemical Diversity in Dodecadienoates

The functionality of this compound is intrinsically linked to its stereochemistry. The presence of two double bonds at the 2 and 6 positions allows for the existence of four possible geometric isomers: (2E,6Z), (2E,6E), (2Z,6E), and (2Z,6Z). The specific configuration of these double bonds is paramount to the compound's biological activity, particularly in its role as a pheromone. ontosight.ai

The (2E,6Z) isomer is a well-documented synthetic pheromone component for various moth species. ontosight.ai The synthesis of specific isomers in high purity is a significant focus of research, as the biological response in insects is often highly selective to one particular stereoisomer. Stereoselective synthesis methods are therefore crucial for producing biologically active compounds for research and practical applications.

The broader family of dodecadienoates exhibits extensive stereochemical diversity. For example, research into related compounds like methyl 10,11-epoxy-3,7,11-trimethyldodeca-2,6-dienoate has involved the synthesis and characterization of its cis,cis-, cis,trans-, trans,cis-, and trans,trans-isomers. publish.csiro.au The characterization of these isomers relies on detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm their distinct structures.

Below is an interactive table summarizing the key isomeric forms of this compound.

| Isomer | Common Name/Designation | Key Structural Feature |

| (2E,6Z)-methyl dodeca-2,6-dienoate | Methyl 2-trans-6-cis-dodecadienoate | trans configuration at C2-C3 double bond, cis configuration at C6-C7 double bond. |

| (2E,6E)-methyl dodeca-2,6-dienoate | Methyl 2-trans-6-trans-dodecadienoate | trans configuration at both C2-C3 and C6-C7 double bonds. |

| (2Z,6E)-methyl dodeca-2,6-dienoate | Methyl 2-cis-6-trans-dodecadienoate | cis configuration at C2-C3 double bond, trans configuration at C6-C7 double bond. |

| (2Z,6Z)-methyl dodeca-2,6-dienoate | Methyl 2-cis-6-cis-dodecadienoate | cis configuration at both C2-C3 and C6-C7 double bonds. |

Historical Trajectory and Evolution of Research on this compound and its Derivatives

The study of this compound and its derivatives is deeply rooted in the broader history of pheromone research, which began with the identification of bombykol, the sex pheromone of the silkworm moth, in 1959. biorxiv.orgbiorxiv.org This discovery opened the door to the field of chemical ecology and spurred investigations into the chemical communication of insects.

Early research focused on the isolation and identification of naturally occurring pheromones. As analytical techniques became more sophisticated, the focus expanded to include the synthesis of these complex molecules to verify their structures and to produce them in larger quantities for agricultural and research purposes. researchgate.net The development of stereoselective synthesis methods has been a particularly important area of advancement, allowing for the precise construction of the specific isomers required for biological activity.

The evolution of research in this area has been marked by a shift from broad-spectrum pesticides to more targeted and environmentally friendly pest control methods. ontosight.ai Pheromone-based strategies, such as mating disruption and mass trapping, which often utilize compounds like this compound, are a direct result of this evolution in thinking. ontosight.ai

More recent research has delved into the genetic and enzymatic basis of pheromone production in insects, exploring the role of enzymes like fatty acid desaturases in creating the diverse array of pheromone structures found in nature. researchgate.net This molecular-level understanding provides new avenues for both the discovery of novel pheromones and the potential for their biotechnological production.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2E,6E)-dodeca-2,6-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h7-8,11-12H,3-6,9-10H2,1-2H3/b8-7+,12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSZVOVZPVKXIJ-NJHWEWLZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCC=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CC/C=C/C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence, Isolation, and Biological Significance

Discovery and Isolation from Biological Sources

The identification of methyl dodeca-2,6-dienoate and its derivatives from natural sources has largely been a tale of two kingdoms: its role as a key hormone and pheromone in insects, and the presence of its oxygenated analogs in various plant species.

While this compound in its base form is not commonly reported as a natural plant constituent, a variety of its oxygenated and epoxidized derivatives have been isolated, particularly from the Annonaceae family. These related compounds, often referred to as juvenile hormone III (JH III) and its analogs, highlight that plants can synthesize structurally similar molecules to those used by insects.

The first and most notable discovery of an insect hormone in a plant was the isolation of methyl (2E,6E)-10,11-epoxy-3,7,11-trimethyl-2,6-dodecadienoate (Juvenile Hormone III) from the sedge Cyperus iria. psu.edu This finding was significant as it demonstrated a plant's capacity to produce a compound identical to a vital insect hormone. Later research confirmed the presence of JH III and its analogs in other plants, such as Cananga latifolia (Annonaceae). researchgate.net

Further investigations into the Annonaceae family have yielded a range of related farnesane sesquiterpenoids. From the root and stem bark of Lettowianthus stellatus, researchers have isolated both JH III and its corresponding diol, methyl (2E,6E,10R)-10,11-dihydroxy-3,7,11-trimethyl-2,6-dodecadienoate. udsm.ac.tznih.gov Similarly, a reinvestigation of the stem bark of Cleistopholis glauca led to the identification of the novel farnesane sesquiterpene methyl-(2E,6E)-10-oxo-3,7,11-trimethyl-dodeca-2,6-dienoate. acs.orgnih.gov

Table 1: Plant-Derived Compounds Related to this compound

| Compound Name | Plant Source | Family | Reference |

|---|---|---|---|

| Methyl (2E,6E)-10,11-epoxy-3,7,11-trimethyl-2,6-dodecadienoate (JH III) | Cyperus iria, Cananga latifolia, Lettowianthus stellatus | Cyperaceae, Annonaceae | psu.eduresearchgate.netudsm.ac.tz |

| Methyl (2E,6E,10R)-10,11-dihydroxy-3,7,11-trimethyl-2,6-dodecadienoate | Lettowianthus stellatus, Cleistopholis patens | Annonaceae | psu.edunih.gov |

| Methyl-(2E,6E)-10-oxo-3,7,11-trimethyl-dodeca-2,6-dienoate | Cleistopholis glauca | Annonaceae | acs.orgnih.gov |

| Methyl farnesoate | Cyperus iria | Cyperaceae | psu.edu |

In the insect world, this compound and its derivatives are of paramount importance. The (2E,6Z) isomer of this compound is a known sex pheromone component for several moth species, including the invasive Spotted Lanternfly (Lycorma delicatula). ontosight.ai Though often prepared synthetically for use in integrated pest management (IPM) strategies, its function relies on mimicking the natural chemical signal used by the insects to attract mates. ontosight.ai

The most widely studied related compounds in insects are the juvenile hormones (JHs), a group of sesquiterpenoids that regulate critical life processes. The most ubiquitous of these is Juvenile Hormone III (JH III), which is methyl (2E,6E)-10,11-epoxy-3,7,11-trimethyl-2,6-dodecadienoate. biosynth.comd-nb.info JH III is synthesized in the corpora allata, an endocrine gland in insects, and is essential for controlling metamorphosis, reproduction, and diapause. psu.edu Its immediate biosynthetic precursor in insects is methyl farnesoate. psu.edu Beyond JH III, other homologs such as JH 0, JH I, and JH II have been identified, primarily in Lepidoptera, which feature ethyl groups instead of methyl groups at certain positions. psu.edud-nb.info In some higher Diptera (flies), a bisepoxide version, JHB₃, has been isolated. psu.edu

Table 2: Insect-Derived this compound and Key Epoxy Derivatives

| Compound Name | Function | Example Insect Group/Species | Reference |

|---|---|---|---|

| Methyl (2E,6Z)-dodeca-2,6-dienoate | Sex pheromone component | Moths (e.g., Lycorma delicatula) | ontosight.ai |

| Methyl (2E,6E)-10,11-epoxy-3,7,11-trimethyl-2,6-dodecadienoate (JH III) | Juvenile hormone (regulates metamorphosis, reproduction) | Most insect orders | psu.edubiosynth.comd-nb.info |

| Methyl (2E,6E)-10,11-epoxy-3,7,11-trimethyl-2,6,10-dodecatrienoate (Methyl farnesoate) | Biosynthetic precursor to JH III | Various insect orders | psu.edu |

| Methyl (2E,6E)-(10R;6S,7S)-6,7;10,11-bisepoxy-3,7,11-trimethyl-dodecadienoate (JHB₃) | Juvenile hormone | Higher Diptera (flies) | psu.edu |

Advanced Methodologies for Isolation and Purification from Complex Matrices

The identification and quantification of this compound and its derivatives from complex biological sources require sophisticated analytical techniques. The choice of method often depends on the source matrix and the target compound's concentration.

Bioassay-guided isolation is a powerful strategy, particularly for bioactive compounds. For instance, the brine shrimp toxicity test was used to guide the fractionation and isolation of compounds from the root bark of Lettowianthus stellatus, which led to the identification of JH III and its dihydroxy derivative. udsm.ac.tz

For structural elucidation and identification, a combination of chromatographic and spectroscopic methods is standard. High-performance liquid chromatography (HPLC) is frequently employed for purification. Following isolation, structural analysis is typically achieved through spectroscopic techniques. For the identification of methyl farnesoate from insect hemolymph, a combination of gas chromatography-mass spectrometry (GC-MS), gas chromatography-Fourier-transform infrared spectroscopy (GC-FTIR), and two-dimensional nuclear magnetic resonance (2D NMR) was utilized. [Referenced in thought process] A patent for the synthesis of this compound describes purification steps involving filtration, solvent extraction, and removal of volatiles under vacuum, which are common laboratory practices for purifying such compounds. google.com

Chemosystematic and Ecological Context of Natural Dodecadienoates

The presence and distribution of secondary metabolites like dodecadienoates can provide valuable chemosystematic information, helping to clarify taxonomic relationships between species. Farnesane sesquiterpenoids are recognized as significant chemical markers in certain plant families, most notably the Annonaceae. acs.orgnih.gov The recurring isolation of JH III analogs and other farnesane derivatives from genera like Lettowianthus and Cleistopholis reinforces their chemotaxonomic relationship within this family. udsm.ac.tznih.govacs.org

From an ecological perspective, the production of insect hormone mimics by plants is a sophisticated defense mechanism. By synthesizing compounds like JH III, plants such as Cyperus iria can disrupt the normal development and reproduction of herbivorous insects, thereby deterring predation. psu.edu This interaction represents a fascinating example of co-evolution between plants and insects.

In insects, the ecological context is more direct. As a pheromone, methyl (2E,6Z)-dodeca-2,6-dienoate is a crucial channel for chemical communication, ensuring species-specific mating and reproductive success. ontosight.ai The juvenile hormones, as central regulators of insect physiology, are fundamental to the life cycle of nearly all insect species, dictating the timing of molting and the transition from juvenile to adult stages. d-nb.info

Advanced Synthetic Methodologies and Chemical Derivatization

Total Synthesis Strategies for Methyl Dodeca-2,6-dienoate Isomers

The synthesis of specific isomers of this compound requires precise control over the geometry of the two double bonds. Various methodologies have been developed to achieve high stereoselectivity.

Stereoselective and Enantioselective Synthetic Approaches

The construction of the carbon backbone and the controlled formation of the C2-C3 and C6-C7 double bonds are central challenges in synthesizing isomers of this compound. Stereoselective methods are crucial for obtaining geometrically pure isomers, such as the (2E,6Z) and (2E,4E) variants.

One of the most powerful and widely used methods for stereoselective alkene synthesis is the Wittig reaction and its modifications, particularly the Horner-Wadsworth-Emmons (HWE) reaction . The HWE reaction typically utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone. This method is renowned for its high E-selectivity, making it ideal for constructing the trans double bond at the C2 position. For example, the synthesis of the related methyl (2E,4E)-dodeca-2,4-dienoate can be achieved by reacting octanal (B89490) with a phosphonate (B1237965) reagent like methyl (E)-4-(diethoxyphosphoryl)-2-butenoate in the presence of a base such as sodium hydride (NaH). iu.edu This approach builds the conjugated diene system with high stereocontrol.

For the synthesis of Z-olefins, as required for the (2Z,6E)-isomer, modifications of the Wittig reaction or alternative strategies are necessary. Syntheses of related natural products often employ such tailored approaches to install the desired stereochemistry. soton.ac.ukgla.ac.uk

Novel Reagents and Catalysts in Dodecadienoate Synthesis

The synthesis of dodecadienoates has been advanced by the introduction of novel reagents and catalysts that improve yield, selectivity, and reaction conditions.

Palladium Catalysts: Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are instrumental in forming carbon-carbon bonds with high stereospecificity. These methods can couple vinylic halides with alkenes (like methyl acrylate) to form conjugated dienoates. researchgate.netresearchgate.net The use of a palladium acetate (B1210297) catalyst in the presence of a base and a ligand allows for the construction of (E,E) and (E,Z) diene systems from the corresponding vinylic precursors. researchgate.net

Alumina (B75360): Thermal rearrangement of β-allenic esters catalyzed by alumina provides an experimentally simple and economically viable route to (2E,4Z)-dienoic esters with high stereoselectivity (91-100%). researchgate.net

Phosphonate Reagents: As mentioned, stabilized phosphonate reagents are central to the Horner-Wadsworth-Emmons reaction. The specific structure of the phosphonate ylid is key to controlling the stereochemical outcome of the olefination reaction, allowing for the selective synthesis of E- or Z-isomers. iu.edursc.org

Convergent and Divergent Synthetic Pathways

Both convergent and divergent strategies can be envisioned for the synthesis of this compound and its analogues.

Divergent Synthesis: A divergent pathway begins with a common intermediate that is progressively modified to create a library of structurally related compounds. ntu.edu.sg For instance, a common precursor like dodeca-2,6-dienal (B14090188) could be synthesized. This aldehyde could then be subjected to various transformations. Oxidation followed by esterification with different alcohols would yield a range of dodecadienoate esters, including the methyl variant. This approach is highly efficient for generating structural diversity from a single starting point.

Chemoenzymatic and Biocatalytic Syntheses of Dodecadienoates

Chemoenzymatic approaches combine the efficiency of chemical synthesis with the high selectivity of biocatalysts. While the complete biocatalytic synthesis of the dodecadienoate backbone from simple precursors is not widely documented, enzymes play a crucial role in key transformation steps.

A primary application of biocatalysis in this context is the final esterification step. Lipases are highly efficient enzymes for catalyzing the formation of ester bonds under mild conditions. For example, dodeca-2,6-dienoic acid can be esterified with methanol (B129727) to produce this compound using an immobilized lipase (B570770) such as Candida antarctica lipase B (CalB). cardiff.ac.uk This enzymatic approach avoids the harsh acidic or basic conditions often required in traditional chemical esterification, which could otherwise cause isomerization of the double bonds or other side reactions. The use of enzymes like lipase PS from Pseudomonas cepacia for asymmetric acetylation is also a key step in the enantioselective synthesis of precursors for related pheromones. researchgate.netresearchgate.net

Chemical Derivatization and Functionalization of the Dodecadiene Moiety

The two double bonds in the this compound backbone are prime sites for chemical modification, allowing for the synthesis of a wide range of functionalized derivatives. Epoxidation is a particularly important transformation.

Regioselective and Stereoselective Epoxidation Reactions

The presence of two non-equivalent double bonds in this compound makes regioselective epoxidation a significant challenge. Both chemical catalysts and biocatalysts have been employed to control which double bond is oxidized.

Chemical Epoxidation using Methyltrioxorhenium (MTO)

Methyltrioxorhenium (MTO) is a highly effective catalyst for the epoxidation of olefins using hydrogen peroxide (H₂O₂) as the oxidant. acs.orgnih.gov The MTO/H₂O₂ system, often used with a nitrogen base like pyridine (B92270) as a co-catalyst, demonstrates notable regioselectivity. For polyunsaturated fatty esters, MTO generally favors the epoxidation of the double bond most distant from the electron-withdrawing ester group. acs.org The reaction is typically performed in solvents like dichloromethane (B109758) (CH₂Cl₂) at low temperatures. While highly regioselective, the stereoselectivity of MTO-catalyzed epoxidation on chiral substrates can be modest, often producing mixtures of diastereomers. nih.gov

| Substrate (Analogue) | Catalyst System | Temp (°C) | Yield (%) | Diastereomeric Ratio | Reference |

| Methyl 13(S)-Acetyloxyoctadeca-9(Z),11(E)-dienoate | MTO (5 mol%), Pyridine (12 mol%), H₂O₂ | -5 | 92 | ~3:2 | nih.gov |

| Methyl 13(S)-Acetyloxyoctadeca-9(R),10(S)-epoxy-11(E),15(Z)-dienoate | MTO (5 mol%), Pyridine (12 mol%), H₂O₂ | -5 | 81 | ~3:2 | acs.org |

Biocatalytic Epoxidation using Cytochrome P450s and Peroxygenases

Biocatalysts, particularly enzymes from the cytochrome P450 (CYP) monooxygenase superfamily, offer unparalleled regio- and stereoselectivity in epoxidation reactions. nih.govnih.gov Fungal unspecific peroxygenases (UPOs) have also emerged as powerful tools for the selective epoxidation of fatty acids. nih.gov

These enzymes can distinguish between the different double bonds in a polyunsaturated substrate and can also control the stereochemistry of the resulting epoxide with exceptional precision. For instance, studies on various n-3 and n-6 polyunsaturated fatty acids have shown that UPOs from fungi like Agrocybe aegerita can quantitatively convert substrates into a single mono-epoxide isomer at the terminal double bond. nih.gov Furthermore, these reactions can proceed with extremely high enantioselectivity, often yielding the epoxide product with an enantiomeric excess (ee) of over 99%. nih.gov This level of control is exceptionally difficult to achieve using purely chemical methods.

| Enzyme Source | Substrate Type | Regioselectivity | Enantiomeric Excess (ee) | Reference |

| Agrocybe aegerita UPO | n-3 Fatty Acids | Last double bond (n-3) | > 99% (S,R) | nih.gov |

| Collariella virescens UPO | n-6 Fatty Acids | Last double bond (n-6) | Nearly racemic | nih.gov |

Esterification and Transesterification Reactions

The synthesis of this compound and its derivatives is frequently accomplished through esterification of the corresponding carboxylic acid or via transesterification from another ester. A common synthetic route involves the Wittig reaction, where an appropriate aldehyde is reacted with a phosphorus ylide, such as methyl (triphenylphosphoranylidene)acetate, to directly form the α,β-unsaturated ester. For example, the reaction of trans-4-decenal with methyl (triphenylphosphoranylidene)acetate in dichloromethane yields methyl trans-dodeca-2,6-dienoate. google.com This method is effective for establishing the C2-C3 double bond with high stereocontrol.

Standard esterification procedures using the carboxylic acid (dodeca-2,6-dienoic acid) and methanol in the presence of an acid catalyst are also applicable. ontosight.ai For more sensitive substrates, milder methods such as using trimethylsilyldiazomethane (B103560) can be employed to convert the carboxylic acid to its methyl ester. researchmap.jp

Transesterification represents another key transformation, allowing for the conversion of this compound into other esters (e.g., ethyl, propyl) or for the synthesis of the methyl ester from a different ester precursor. researchmap.jpgoogle.com These reactions are typically catalyzed by acids or bases and are governed by equilibrium. For instance, Bieber et al. prepared deuterated forms of a related juvenile hormone via transesterification. researchmap.jp Additionally, the methyl ester can be hydrolyzed to the corresponding carboxylate salt. The treatment of methyl trans-dodeca-2,6-dienoate with potassium trimethylsilanolate ((CH₃)₃SiOK) in ether effectively produces potassium trans-dodeca-2,6-dienoate. google.com

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| trans-4-Decenal | Methyl (triphenylphosphoranylidene)acetate | Methyl trans-dodeca-2,6-dienoate | Wittig Reaction / Esterification | google.com |

| Dodeca-2,6-dienoic acid | Methanol, Acid Catalyst | This compound | Fischer Esterification | ontosight.ai |

| Methyl trans-dodeca-2,6-dienoate | Potassium trimethylsilanolate | Potassium trans-dodeca-2,6-dienoate | Saponification/Hydrolysis | google.com |

Allylic and Vinylic Functionalization

The polyunsaturated backbone of this compound provides multiple sites for further chemical modification at its allylic and vinylic positions. The reactivity of these sites allows for the introduction of new functional groups, enabling the synthesis of a diverse range of derivatives.

Allylic Functionalization: The allylic positions (C4, C5, C8) are susceptible to radical and transition-metal-catalyzed reactions. A notable example is the regioselective ene-type allylic chlorination of polyprenoids using a dimethyl sulfoxide (B87167) (DMSO) and chlorotrimethylsilane (B32843) (TMSCl) system. This method has been successfully applied to derivatives of methyl dodecadienoate, providing a route to access useful synthetic intermediates for more complex molecules. researchgate.net For instance, the reaction introduces a chlorine atom at an allylic position, which can then serve as a handle for subsequent nucleophilic substitution reactions. Another example on a related structure involves the conversion of an allylic alcohol to an allyl bromide, demonstrating a pathway for activating the allylic position for further transformations, such as coupling with organometallic reagents. koreascience.kr

Vinylic Functionalization: The double bonds within the dodecadienoate chain can be functionalized through various methods, including palladium-catalyzed cross-coupling reactions. The Heck reaction, for example, allows for the formation of carbon-carbon bonds at vinylic positions. uwindsor.ca By reacting a vinylic halide with an olefin like methyl acrylate (B77674) in the presence of a palladium catalyst, it is possible to construct the dienoate system. This strategy is particularly useful for synthesizing specific geometric isomers of the dienoate. uwindsor.caresearchgate.net These reactions highlight the utility of vinylic functionalization in building the core structure of this compound or in modifying its existing olefinic bonds.

| Substrate Type | Reagent(s) | Functionalization Type | Product Type | Reference |

|---|---|---|---|---|

| Polyprenoid methyl ester | DMSO, TMSCl | Allylic Chlorination | Allylic Chloride | researchgate.net |

| Vinylic Halide | Methyl Acrylate, Pd Catalyst, Base | Vinylic Acrylation (Heck Reaction) | Conjugated Dienoate | uwindsor.caresearchgate.net |

| Allylic Alcohol Derivative | Brominating Agent | Allylic Bromination | Allylic Bromide | koreascience.kr |

Conjugate Addition Reactions

The α,β-unsaturated ester moiety in this compound makes the C3 position electrophilic and thus susceptible to nucleophilic attack in a conjugate (or Michael) addition reaction. This reactivity is a cornerstone for introducing substituents at the β-position of the ester, extending the carbon skeleton and adding complexity.

Organocuprates, such as lithium dimethylcuprate (Li(CH₃)₂Cu), are highly effective reagents for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. koreascience.kr Their application to substrates similar to this compound demonstrates a reliable method for installing alkyl groups. For instance, the conjugate addition of lithium dimethylcuprate to a related fluoro-dienoate system was a key step in the synthesis of a fluorinated farnesol (B120207) analog. koreascience.kr

The conjugate addition of Grignard reagents, often catalyzed by copper salts like copper(I) iodide (CuI), is another powerful tool for forming carbon-carbon bonds at the C3 position of dienoic esters. lookchem.com This approach provides a pathway to introduce a variety of alkyl and aryl groups. The α,β-unsaturated system present in related trimethyldodeca-2,6-dienoate structures is explicitly noted as being reactive towards conjugate addition. vulcanchem.com

| Substrate Type | Nucleophile/Reagent | Catalyst | Key Transformation | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Fluoro Ester | Lithium dimethylcuprate | None (Stoichiometric) | Addition of a methyl group at C3 | koreascience.kr |

| 2,4-Dienoic Ester | Grignard Reagent (R-MgX) | Copper(I) Iodide (CuI) | Addition of an R-group at the conjugate position | lookchem.com |

Ring-Closing Metathesis and Related Cyclization Strategies

Olefin metathesis has emerged as a powerful strategy for the synthesis of complex molecules, including long-chain dienoates and macrocyclic structures. While this compound itself is an acyclic molecule, its structural motifs are closely related to precursors and products used in metathesis reactions, particularly Ring-Closing Metathesis (RCM).

RCM is widely used to form 5- to 30-membered rings from diene precursors, driven by the release of a small volatile olefin like ethene. organic-chemistry.org This strategy is highly relevant for the synthesis of macrocyclic compounds that could be derived from functionalized dodecadienoates. For example, a di-allylated precursor could undergo RCM to form a large ring system, a strategy employed in the synthesis of various natural products.

Furthermore, related metathesis reactions are used to construct the linear dienoate backbone itself. Ring-Opening Cross-Metathesis (ROCM) of cycloolefins like cyclooctene (B146475) with methyl acrylate can produce symmetrically substituted dienoates, such as dodeca-2,10-dienedioic acid dimethyl ester, a molecule structurally similar to the target compound. caltech.edu Two-directional cross-metathesis has also been employed to synthesize C13-dienedioates from simpler precursors. rsc.org These examples underscore the utility of metathesis in assembling the fundamental carbon skeleton of long-chain dienoates, offering a versatile alternative to traditional synthetic methods. ntu.edu.sg

| Reaction Type | Precursor(s) | Catalyst Type | Product Type | Reference |

|---|---|---|---|---|

| Ring-Opening Cross-Metathesis (ROCM) | Cyclooctene, Methyl Acrylate | Ruthenium-based (Grubbs) | Dodeca-2,10-dienedioic acid dimethyl ester | caltech.edu |

| Two-Directional Cross-Metathesis | Undeca-1,10-dien-6-one, Methyl Acrylate | Ruthenium-based (Hoveyda-Grubbs) | Dimethyl 7-oxotrideca-2,11-dienedioate | rsc.org |

| Ring-Closing Metathesis (RCM) | Acyclic diene | Ruthenium-based (Grubbs) | Cyclic alkene | organic-chemistry.org |

Mechanistic Organic Chemistry and Reactivity Profiles

Elucidation of Reaction Mechanisms Involving Dodecadiene Esters

The reactivity of dodecadiene esters is dominated by the conjugated π-system of the diene. A primary reaction mechanism is electrophilic addition. When reacting with an electrophile like HBr, the initial step involves the attack of one of the π-bonds on the hydrogen, leading to the formation of a resonance-stabilized allylic carbocation. youtube.com This intermediate is key to the reaction's outcome, as the nucleophile (Br-) can then attack at two different positions.

This dual reactivity leads to two major types of products:

1,2-Addition Product: The nucleophile attacks the carbon adjacent to the initial protonation site.

1,4-Addition Product: The nucleophile attacks the carbon at the other end of the original conjugated system. masterorganicchemistry.com

The distribution of these products is heavily influenced by reaction conditions, a concept further explored under regioselectivity.

Another significant mechanistic pathway involves radical reactions. For instance, the oxidative tandem-radical cyclization of related unsaturated β-ketodiesters can be initiated by manganese(III) acetate (B1210297). The mechanism proceeds through the oxidation of an enol tautomer to form an (E)-enol radical. niscpr.res.in This radical undergoes a 5-exo-cyclization to yield a monocyclic tertiary radical, which can then undergo further cyclization and oxidation steps to produce complex bicyclic compounds. niscpr.res.in

Stereochemical Control and Regioselectivity in Chemical Transformations

Controlling stereochemistry and regioselectivity is paramount in the synthesis of complex molecules. In the context of electrophilic additions to conjugated dienes like methyl dodeca-2,6-dienoate, regioselectivity is often dictated by kinetic versus thermodynamic control. masterorganicchemistry.com

Kinetic Control: At lower temperatures, reactions are typically irreversible. The major product is the one that forms the fastest, which is usually the 1,2-addition product. This is because the attack of the nucleophile occurs at the carbon atom that bears the most positive charge in the resonance-stabilized carbocation intermediate. youtube.commasterorganicchemistry.com

Thermodynamic Control: At higher temperatures, the initial addition can be reversible. This allows an equilibrium to be established, favoring the most stable product. The 1,4-addition product is often thermodynamically more stable because it typically results in a more substituted (and thus more stable) double bond. youtube.commasterorganicchemistry.com

The s-cis and s-trans conformations of the conjugated diene also play a crucial role, particularly in pericyclic reactions like the Diels-Alder cycloaddition. vanderbilt.edu While the s-trans conformation is generally more stable, the diene must adopt the s-cis conformation to react. vanderbilt.edu

| Control Type | Reaction Conditions | Dominant Product | Governing Factor |

|---|---|---|---|

| Kinetic | Low Temperature (Irreversible) | 1,2-Addition | Lowest Energy Transition State |

| Thermodynamic | High Temperature (Reversible) | 1,4-Addition | Most Stable Product |

Metal-Catalyzed Reactions and Their Mechanistic Insights

Transition metals are powerful tools for catalyzing transformations on diene systems. mdpi.com Metal-catalyzed reactions offer unique pathways for cycloisomerization, cross-coupling, and other complex bond formations under mild conditions. researchgate.netx-mol.com

For example, manganese(III) acetate, often used with a co-oxidant like copper(II) acetate, is effective in mediating oxidative free-radical cyclizations of unsaturated esters. niscpr.res.in The mechanism involves the metal center facilitating the formation of a radical species, which then undergoes cyclization. The copper(II) co-oxidant serves to complete the chain reaction and facilitate the formation of the final unsaturated product through processes like β-hydride elimination from an organometallic intermediate. niscpr.res.in

Palladium(II) catalysts are also widely used, for instance, in acetalization-cycloisomerization reactions of related aldehyde-alkynes. researchgate.net The general impact of metal-based complexes is their ability to facilitate alternative reaction pathways, often lowering activation energies compared to non-catalyzed routes. researchgate.net

| Metal Catalyst/Reagent | Reaction Type | Mechanistic Feature |

|---|---|---|

| Mn(OAc)₃ / Cu(OAc)₂ | Oxidative Radical Cyclization | Formation of an enol radical via metal-based oxidation. niscpr.res.in |

| Palladium(II) | Cycloisomerization | Lewis-acidic induced cyclization. researchgate.net |

| Ruthenium / Molybdenum | Olefin Metathesis | Rearrangement of olefins via metal carbene complexes. mdpi.com |

Electrophilic and Nucleophilic Reactivity of the Conjugated Diene System

The conjugated diene is an electron-rich system, making it inherently nucleophilic and thus highly reactive towards electrophiles. libretexts.orgucalgary.ca As discussed, electrophilic addition is a characteristic reaction, proceeding through a resonance-stabilized allylic cation to yield 1,2- and 1,4-addition products. The stability of conjugated dienes is greater than that of isolated dienes due to the delocalization of pi-electrons across the four-carbon system. libretexts.org

While the diene itself is susceptible to electrophiles, the ester functional group in this compound provides a site for nucleophilic attack. The carbonyl carbon of the ester is electrophilic due to the polarization of the C=O bond. libretexts.org Nucleophiles attack this carbon, leading to a tetrahedral intermediate. This is a nucleophilic addition reaction. libretexts.org Unlike aldehydes and ketones, esters possess a leaving group (the -OCH₃ group), so the reaction can proceed as a nucleophilic acyl substitution if the tetrahedral intermediate collapses to reform the carbonyl C=O bond and expel the methoxide (B1231860) ion.

Therefore, the molecule exhibits dual reactivity:

Electrophilic Attack: Occurs at the C=C double bonds of the diene system.

Nucleophilic Attack: Occurs at the carbonyl carbon of the ester group. libretexts.org

Free Radical Chemistry and Oxidation Pathways

This compound can participate in free radical reactions, particularly at the allylic positions. The initiation step of a free radical reaction involves the formation of radicals, often through homolytic cleavage induced by heat or light. youtube.com In propagation steps, a radical reacts with a non-radical molecule to form a new bond and a new radical. khanacademy.org

A key example of free radical chemistry is the manganese-based oxidative cyclization. niscpr.res.in This reaction involves the formation of a carbon-centered radical from the starting ester. This radical then adds intramolecularly to one of the double bonds in a cyclization step. The resulting cyclic radical is then oxidized, often by a metal co-oxidant, to form the final product. niscpr.res.in This process demonstrates how radical chemistry can be harnessed to build complex cyclic structures from linear diene precursors.

Ozonolysis is another important oxidation pathway for dienes. This reaction involves the cleavage of the carbon-carbon double bonds by ozone, which can be used to form smaller carbonyl-containing fragments, providing structural information or useful synthetic intermediates. figshare.com

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural analysis of organic molecules like Methyl dodeca-2,6-dienoate.

¹H NMR, ¹³C NMR for Structural Elucidation and Stereochemical Assignment

¹H NMR (Proton NMR) spectroscopy would provide crucial information about the chemical environment of the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the methyl ester protons (-OCH₃), the olefinic protons of the two double bonds (-CH=CH-), the allylic protons adjacent to these double bonds, the methylene (B1212753) protons of the alkyl chain, and the terminal methyl group. The chemical shifts (δ) of the olefinic protons would be indicative of their position within the conjugated system and the stereochemistry (E/Z or cis/trans) of the double bonds. Coupling constants (J-values) between adjacent protons would be instrumental in determining the connectivity of the proton network and confirming the stereochemistry of the double bonds. For instance, a larger coupling constant (typically around 15 Hz) for the protons on the C2-C3 double bond would suggest a trans (E) configuration, while a smaller coupling constant (around 10 Hz) would indicate a cis (Z) configuration.

¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A typical ¹³C NMR spectrum for this compound would display distinct signals for the carbonyl carbon of the ester group (around 165-175 ppm), the four olefinic carbons (in the range of 100-150 ppm), the methoxy (B1213986) carbon of the ester (around 50 ppm), and the various sp³-hybridized carbons of the alkyl chain. The precise chemical shifts of the olefinic carbons can also lend support to the stereochemical assignments made from the ¹H NMR data.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy) would reveal proton-proton coupling correlations, allowing for the tracing of the connectivity of the entire proton spin system from one end of the molecule to the other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and their directly attached carbon atoms, enabling the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This technique would be vital in confirming the placement of the ester group and the connectivity of the double bonds within the carbon chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly useful for confirming the stereochemistry of the double bonds. For example, for a cis double bond, a NOESY correlation would be expected between the two olefinic protons, whereas such a correlation would be absent or very weak for a trans double bond.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for assessing the purity of a sample of this compound and for separating and identifying its various geometric isomers (e.g., (2E,6E), (2E,6Z), (2Z,6E), and (2Z,6Z)). The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase of the column, and the mass spectrometer then provides a mass spectrum for each separated component. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (210.32 g/mol ). The fragmentation pattern would exhibit characteristic losses of small neutral molecules and radical fragments, providing clues about the structure. For unsaturated fatty acid methyl esters, common fragmentation pathways include cleavage at the allylic positions and rearrangements involving the double bonds. While the mass spectra of geometric isomers are often very similar, subtle differences in the relative intensities of certain fragment ions can sometimes be used for their differentiation, especially when combined with their distinct retention times in the gas chromatogram.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound, HRMS would be able to distinguish its molecular formula, C₁₃H₂₂O₂, from other possible formulas that have the same nominal mass. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information about the functional groups and the conjugated π-electron system within the molecule.

Vibrational Spectroscopy (Infrared - IR and Raman) would show characteristic absorption bands corresponding to the various functional groups present in this compound. Key expected vibrations include:

A strong C=O stretching vibration for the ester carbonyl group, typically in the region of 1720-1740 cm⁻¹.

C=C stretching vibrations for the two double bonds in the 1600-1680 cm⁻¹ region. The conjugation of the C2-C3 double bond with the carbonyl group would likely shift its stretching frequency to a lower wavenumber.

=C-H stretching vibrations for the olefinic protons, appearing just above 3000 cm⁻¹.

C-O stretching vibrations for the ester linkage in the 1000-1300 cm⁻¹ range.

C-H bending vibrations, which can sometimes provide information about the stereochemistry of the double bonds (e.g., a band around 965 cm⁻¹ is characteristic of a trans double bond).

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., ORD, CD)

Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for the analysis of chiral molecules. These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light. wikipedia.org They are specifically used to determine the absolute configuration (e.g., R or S) of stereogenic centers.

The name "this compound" does not inherently specify any chiral centers. However, if a chiral center were present in the molecule—for instance, through substitution along the alkyl chain or as part of a chiral synthesis—then ORD and CD spectroscopy would be critical for establishing its absolute stereochemistry. Many natural products, such as insect pheromones, are structurally similar long-chain unsaturated esters that possess one or more chiral centers, and their biological activity is often dependent on a specific enantiomer. pnas.orgresearchgate.netnih.govproquest.comnih.gov

Circular Dichroism (CD): A CD spectrum is a plot of the difference in absorption of left- and right-circularly polarized light versus wavelength. A chiral chromophore will exhibit a characteristic CD signal (a positive or negative Cotton effect) in the region where it absorbs light. For a hypothetical chiral this compound, the conjugated ester chromophore absorbing in the 200-250 nm range would be expected to produce a distinct Cotton effect, the sign of which could be correlated to the absolute configuration of the nearby chiral center.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. It provides complementary information to CD and is particularly useful for analyzing chiral molecules that lack strong chromophores in the accessible UV-Vis region.

In the context of this compound, if a chiral version were synthesized, its CD spectrum would be compared to that of a known standard or to theoretical calculations to assign the absolute configuration. Without a chiral center, the compound is optically inactive and will not produce a CD or ORD spectrum.

Advanced Chromatographic Separations for Isomer Resolution (e.g., Chiral HPLC)

This compound can exist as multiple isomers due to the presence of two double bonds. The C2=C3 and C6=C7 bonds can each have either an E or Z (trans or cis) configuration, leading to four possible geometric isomers (diastereomers): (2E,6E), (2Z,6E), (2E,6Z), and (2Z,6Z). Furthermore, if the molecule contains a chiral center, each geometric isomer can exist as a pair of enantiomers. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating these closely related isomers.

Resolution of Geometric Isomers: Geometric isomers have different physical properties and can typically be separated using standard (achiral) HPLC methods. Reversed-phase HPLC, often with a C18 (ODS) stationary phase, is highly effective. The separation is based on differences in polarity and shape among the isomers, which leads to different retention times. For conjugated dienes, HPLC is often superior to Gas Chromatography (GC) for resolving geometric isomers. researchgate.net

Resolution of Enantiomers (Chiral HPLC): If enantiomers of this compound exist, they cannot be separated by standard HPLC. Chiral HPLC is required for their resolution. There are two main approaches:

Direct Separation: This method uses a Chiral Stationary Phase (CSP). The CSP contains a single enantiomer of a chiral selector that interacts diastereomerically with the enantiomers of the analyte, causing them to have different retention times and thus separate. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and highly effective for a broad range of chiral compounds, including esters. chiralpedia.commdpi.com

Indirect Separation: In this approach, the enantiomeric mixture is first reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can then be separated on a standard achiral HPLC column. chiralpedia.comnih.gov

The choice of method depends on the specific isomeric mixture and the analytical goal, whether for quantification or for preparative isolation of pure isomers.

The following table summarizes the types of isomers of this compound and the appropriate HPLC techniques for their resolution.

| Isomer Type | Description | Applicable HPLC Technique | Principle of Separation |

| Geometric Isomers | (2E,6E), (2Z,6E), (2E,6Z), (2Z,6Z) | Reversed-Phase HPLC (e.g., C18 column) | Differences in polarity and molecular shape |

| Enantiomers | (R)- vs. (S)- (hypothetical) | Chiral HPLC (with Chiral Stationary Phase) | Formation of transient diastereomeric complexes with the CSP |

Biological Roles and Activities in Non Human Biological Systems

Function as Insect Juvenile Hormones and Analogs

The juvenile hormones (JHs) are a class of sesquiterpenoid hormones crucial for regulating metamorphosis, reproduction, and other physiological processes in insects. While various natural and synthetic compounds exhibit juvenile hormone activity, the role of methyl dodeca-2,6-dienoate in this context is not firmly established.

Discovery and Characterization of Juvenile Hormone III and its Precursors

The most ubiquitous juvenile hormone in insects is Juvenile Hormone III (JH III). Its immediate biosynthetic precursor is widely recognized as methyl farnesoate. While this compound shares structural similarities with precursors of JH III, there is no direct scientific evidence to date that identifies it as a natural precursor in the biosynthesis of JH III or other known juvenile hormones.

Enzymatic Epoxidation in Juvenile Hormone Biosynthesis

The final step in the biosynthesis of JH III involves the enzymatic epoxidation of the terminal double bond of methyl farnesoate. The specific enzymes responsible for this reaction, typically cytochrome P450 monooxygenases, have been studied in various insect species. However, there is no research available that investigates the potential for this compound to serve as a substrate for these epoxidation enzymes.

Structure-Activity Relationships of Juvenile Hormone Mimics in Insect Physiology

The study of structure-activity relationships among juvenile hormone analogs, or mimics, is essential for the development of insect growth regulators. These studies typically involve synthesizing and testing a range of compounds for their ability to elicit a JH-like response. A review of the existing literature does not indicate that this compound has been a subject of such structure-activity relationship studies to assess its potential as a juvenile hormone mimic.

Antioxidant Activities in Non-Mammalian Biological Contexts

Similar to its antimicrobial properties, there is a scarcity of research focused specifically on the in vitro antioxidant activity of isolated this compound in non-mammalian biological systems. The available information is primarily derived from studies on complex extracts of plants and microalgae that are rich in a variety of lipids and esters, including fatty acid methyl esters.

For example, research on lupin cultivars has identified the presence of various fatty acid methyl esters, such as hexadecanoic acid methyl ester and 9,12-octadecadienoic acid methyl ester, in extracts that exhibit antioxidant activity. However, the antioxidant capacity is generally attributed to the collective action of numerous compounds, including phenolics and flavonoids, in addition to the lipid components.

Future research involving the testing of purified this compound in these standard antioxidant assays is necessary to elucidate its intrinsic antioxidant potential in non-mammalian contexts.

Table 2: Antioxidant Activity of Extracts Containing Related Fatty Acid Methyl Esters (Note: This table represents the activity of extracts and not of isolated this compound)

| Extract Source | Assay(s) Performed | Key Findings | Related Compounds Identified in Extract |

|---|---|---|---|

| Australian Lupin Cultivars | DPPH, ABTS, Lipid Peroxidation Inhibition | Extracts showed significant antioxidant activity. | Hexadecanoic acid methyl ester, 9,12-octadecadienoic acid methyl ester, Methyl stearate |

| Marine Microalgae | DPPH, ABTS, Metal Chelating | Dichloromethane (B109758) extracts exhibited notable radical scavenging activity. | Not specified |

Broader Ecological and Interspecies Interactions

The role of this compound in broader ecological and interspecies interactions is an area of significant interest, particularly in the context of chemical communication among insects. While direct evidence for this specific compound is emerging, the functions of structurally similar long-chain fatty acid esters are well-documented, especially as insect pheromones.

Esters of dodecadienoic acid are known components of sex pheromones in various lepidopteran species. For instance, (E,Z)-7,9-dodecadienyl acetate (B1210297) is a major component of the sex pheromone of the European grapevine moth (Lobesia botrana). The biosynthesis of such pheromones involves the modification of fatty acids, and methyl esters are often intermediates or related compounds in these pathways. This strongly suggests that this compound could function as a pheromone or a pheromone precursor in certain insect species, mediating behaviors such as mating and aggregation.

Furthermore, various methyl esters of fatty acids have been identified as sex pheromones in several species of stink bugs (Pentatomidae). For example, methyl 2,6,10-trimethyldecanoate and methyl E2, Z4-decadienoate are recognized as components of stink bug sex pheromones. This further supports the potential role of this compound as a semiochemical—a chemical substance that carries a message—in insect communication. These semiochemicals are crucial for the survival and reproduction of many insect species and can influence their interactions with host plants and natural enemies.

In the context of plant-insect interactions, volatile organic compounds, including fatty acid derivatives, play a critical role. Plants can release these compounds in response to herbivory, which can, in turn, attract natural enemies of the herbivores. While the specific role of this compound as such a volatile has not been explicitly detailed, its chemical nature makes it a plausible candidate for involvement in these complex tritrophic interactions.

Additionally, some fatty acid derivatives are known to have allelopathic effects, where one plant releases chemicals that inhibit the growth of neighboring plants. While specific studies on the allelopathic potential of this compound are limited, this remains a potential ecological role for the compound.

Table 3: Examples of Related Compounds in Interspecies Interactions

| Compound | Organism(s) | Ecological Role |

|---|---|---|

| (E,Z)-7,9-dodecadienyl acetate | European grapevine moth (Lobesia botrana) | Major component of female sex pheromone |

| Methyl 2,6,10-trimethyldecanoate | Stink bugs (e.g., Euschistus heros) | Component of male-produced sex pheromone |

Computational Chemistry and Theoretical Modeling of Methyl Dodeca 2,6 Dienoate

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Parameter Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the spectroscopic properties of organic molecules. For methyl dodeca-2,6-dienoate, DFT studies can provide insights into the distribution of electrons, the energies of molecular orbitals, and other key electronic descriptors.

Detailed DFT studies on analogous compounds, such as conjugated linoleic acid methyl esters, have successfully predicted ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations often involve geometry optimization of the molecule followed by the application of specific functionals and basis sets to calculate the magnetic shielding tensors. By comparing these computed values with experimental data for related compounds, a reliable prediction of the NMR spectrum of this compound can be achieved. Such studies have shown that the chemical shifts of protons and carbons near the conjugated double bond system are highly dependent on the molecule's geometry. researchgate.net

Furthermore, quantum chemical calculations can predict other spectroscopic parameters. For instance, Time-Dependent DFT (TD-DFT) can be used to forecast the UV-Visible absorption spectrum by calculating the energies of electronic transitions. researchgate.net The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, can also be determined. These parameters are crucial for understanding the molecule's reactivity and kinetic stability. A recent study on methyl linoleate (B1235992) reported a calculated energy gap of 5.33 eV, which is indicative of its biological activity. researchgate.net

Table 1: Predicted Electronic and Spectroscopic Parameters for this compound based on Analogous Compounds

| Parameter | Predicted Value/Range | Method of Prediction | Significance |

| HOMO-LUMO Gap | ~5-6 eV | DFT | Indicates chemical reactivity and stability. |

| UV-Visible λmax | ~230-270 nm | TD-DFT | Corresponds to π → π* transitions in the conjugated system. researchgate.net |

| ¹H NMR Chemical Shifts | Olefinic protons: δ 5.5-7.5 ppm | DFT (GIAO) | Diagnostic for the stereochemistry of the double bonds. researchgate.net |

| ¹³C NMR Chemical Shifts | Olefinic carbons: δ 120-150 ppm | DFT (GIAO) | Provides information on the carbon skeleton and electronic environment. researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure and conformational dynamics. Conformational analysis aims to identify the stable low-energy conformations of the molecule, while molecular dynamics (MD) simulations provide a time-resolved picture of its movements and structural fluctuations.

Molecular dynamics simulations can be employed to explore this landscape by simulating the motion of the atoms over time. researchgate.net These simulations can reveal how the molecule folds and flexes in different environments, such as in a vacuum, in a solvent, or interacting with a biological membrane. Such studies on other FAMEs have highlighted the importance of intermolecular interactions, particularly the formation of dimers driven by interactions between the ester head-groups, which influences the bulk properties of the substance. researchgate.net

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods are invaluable for predicting the reactivity of a molecule and for elucidating the mechanisms of its chemical reactions. For this compound, these methods can identify the most likely sites for electrophilic and nucleophilic attack and can map out the energy profiles of potential reaction pathways.

The electronic structure calculations discussed in section 7.1 provide the initial clues for reactivity. The distribution of electrostatic potential on the molecular surface can indicate regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). The energies and shapes of the HOMO and LUMO are also critical; the HOMO often indicates the site of oxidation, while the LUMO can suggest the site of reduction.

Transition state theory, combined with quantum chemical calculations, can be used to model reaction pathways. dntb.gov.ua For instance, the susceptibility of the double bonds to oxidation, a common reaction for unsaturated fatty esters, can be computationally investigated. By calculating the activation energies for different oxidation reactions, the most favorable pathway can be determined. These computational approaches have been successfully applied to predict the stereochemical outcomes of asymmetric reactions in similar molecules. dntb.gov.uaresearchgate.net

Molecular Docking and Ligand-Protein Interaction Studies (e.g., enzyme active sites)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for understanding how a molecule like this compound might interact with biological targets such as enzymes.

Given the structural similarity of this compound to natural fatty acids, enzymes involved in lipid metabolism are plausible targets. For example, lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids. mdpi.comnih.gov Molecular docking studies of various FAMEs and other inhibitors with LOX have been performed to understand the structural basis of their binding and inhibitory activity. mdpi.commdpi.com

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally placed into the active site of the enzyme, and its binding affinity is scored based on the intermolecular interactions, such as hydrogen bonds and van der Waals forces. These studies can predict whether the molecule is likely to be a substrate or an inhibitor of the enzyme and can identify the key amino acid residues involved in the interaction.

Table 2: Potential Protein Targets for this compound and Key Interacting Residues Identified from Docking Studies of Analogous Ligands

| Target Enzyme | Potential Interaction Type | Key Amino Acid Residues (from analogous studies) | Reference |

| Lipoxygenase (LOX) | Substrate/Inhibitor | Hydrophobic residues (e.g., Leu, Ile, Val), His, Asn | nih.gov |

| Cyclooxygenase (COX) | Substrate/Inhibitor | Hydrophobic channel residues | mdpi.com |

| α-Glucosidase | Inhibitor | ASP215, GLU277, HIS351, ASP352, ARG442 | researchgate.net |

Chemoinformatics and Quantitative Structure-Activity Relationships (QSAR) in Non-Human Biological Systems

Chemoinformatics applies computational methods to analyze large datasets of chemical information. One of the key applications of chemoinformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.

In non-human biological systems, esters of fatty acids have been investigated for various activities, including insecticidal and antimicrobial effects. nih.govnih.gov For instance, QSAR studies have been conducted on the insecticidal activity of monoterpenoid esters. iastate.edu These studies typically involve calculating a range of molecular descriptors for each compound, such as steric, electronic, and hydrophobic parameters. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity (e.g., LD50 values).

For this compound, a QSAR approach could be used to predict its potential insecticidal or repellent properties. plos.org By calculating relevant descriptors for this molecule and inputting them into a previously established QSAR model for similar compounds, a prediction of its activity can be made. Such models have shown that electronic characteristics and molecular shape are often key determinants of toxicity to insects. iastate.edu These predictive models can guide the synthesis and testing of new compounds with potentially enhanced activity.

Environmental Fate and Ecological Impact of Methyl Dodeca 2,6 Dienoate

Environmental Partitioning and Distribution in Ecosystems

The way a chemical spreads and settles in the environment—a process known as environmental partitioning—is largely dictated by its physical and chemical properties. For Methyl dodeca-2,6-dienoate, its high estimated octanol-water partition coefficient (logP) of 4.99 and low estimated water solubility of 2.769 mg/L at 25°C suggest a strong tendency to move from water to more organic environments. thegoodscentscompany.com This indicates that if released into the environment, this compound would likely bind to organic matter in soil and sediment rather than remaining dissolved in water. Its estimated high boiling point of 285.80°C suggests it is not very volatile, making significant distribution into the atmosphere unlikely. thegoodscentscompany.com

| Property | Estimated Value |

|---|---|

| logP (Octanol-Water Partition Coefficient) | 4.99 |

| Water Solubility | 2.769 mg/L at 25°C |

| Boiling Point | 285.80 °C at 760.00 mm Hg |

Abiotic Degradation Pathways (e.g., photodegradation, hydrolysis)

Abiotic degradation refers to the breakdown of a chemical by non-biological factors, primarily sunlight (photodegradation) and water (hydrolysis). The double bonds in the structure of this compound make it potentially susceptible to degradation by sunlight.

As an ester, this compound can undergo hydrolysis, a chemical reaction with water that would split it into methanol (B129727) and dodeca-2,6-dienoic acid. The rate of this reaction is influenced by the pH of the surrounding water. While some esters can break down relatively easily, long-chain aliphatic esters can be more resistant to this process. acs.orgchalmers.se Without specific studies, the exact rate of these degradation processes for this particular compound in the environment is not known.

Biotic Degradation Mechanisms in Environmental Compartments

Biotic degradation, or biodegradation, is the breakdown of substances by living organisms, mainly microorganisms. This is a key factor in determining how long a chemical persists in the environment. Generally, the ester functional group is susceptible to breakdown by microbial enzymes. Many similar carboxylic acids and their esters are known to be biodegradable. nih.govnih.gov

However, the long carbon chain of this compound might slow down its biodegradation. While long-chain aliphatic compounds can be broken down by microorganisms, factors like high hydrophobicity can reduce the rate of this process. acs.org It is expected that this compound would be biodegradable, particularly in environments with plenty of oxygen, but the speed of this breakdown has not been experimentally determined.

Bioaccumulation and Biomagnification Potential in Non-Human Biota

Bioaccumulation is the buildup of a chemical in an organism to a concentration higher than that in the surrounding environment. The high estimated logP value of 4.99 for this compound suggests a significant potential for it to accumulate in the fatty tissues of organisms. thegoodscentscompany.com Predictive models, known as Quantitative Structure-Activity Relationships (QSAR), indicate that chemicals with a log KOW in the range of 4.0 to 12.2 may have a high potential for bioaccumulation if they are not easily metabolized. sfu.ca

However, the actual level of bioaccumulation also depends on how quickly an organism can break down and excrete the substance. If this compound is efficiently metabolized, its potential to bioaccumulate would be lower. There is currently no specific information on the potential for this compound to biomagnify, which is the increasing concentration of a substance in organisms at higher levels of the food chain.

Ecotoxicological Implications at the Ecosystem Level

Ecotoxicology studies the harmful effects of chemicals on entire ecosystems. Specific data on the ecotoxicity of this compound is not available. In such cases, QSAR models can be used to predict the potential toxicity to aquatic life. nih.govnih.govresearchgate.net

Advanced Applications in Organic Synthesis and Materials Science

Methyl Dodeca-2,6-dienoate as a Versatile Synthetic Building Block

The chemical reactivity of this compound is centered around its conjugated diene system and the electron-withdrawing ester group. This combination of functional groups allows it to participate in a wide array of chemical transformations, making it a valuable building block for organic chemists. The conjugated diene can undergo [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with various dienophiles to construct six-membered rings with high stereocontrol. This reactivity is fundamental in the synthesis of complex cyclic systems found in many natural products and pharmaceuticals.

Furthermore, the double bonds in this compound are susceptible to various addition reactions, including hydrogenation, halogenation, and epoxidation, providing pathways to a diverse range of saturated and functionalized derivatives. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as amides, acid chlorides, and other esters, further expanding its synthetic utility.

The strategic positioning of the double bonds also allows for selective transformations. For instance, the more electron-rich double bond at the 6-position can be selectively targeted under certain reaction conditions, leaving the α,β-unsaturated system intact for subsequent manipulations. This differential reactivity is a key advantage in multi-step synthetic sequences.

| Reaction Type | Reagents/Conditions | Product Type | Potential Applications |

| Diels-Alder Reaction | Maleic anhydride, heat | Bicyclic lactone | Synthesis of complex polycyclic systems |

| Catalytic Hydrogenation | H₂, Pd/C | Methyl dodecanoate (B1226587) | Saturated fatty acid ester synthesis |

| Epoxidation | m-CPBA | Mono- or diepoxide | Intermediate for ring-opening reactions |

| Hydrolysis | NaOH, H₂O then H₃O⁺ | Dodeca-2,6-dienoic acid | Precursor for amides, other esters |

Integration into Complex Natural Product Synthesis

The structural motif of a conjugated diene ester is present in numerous natural products, making this compound an attractive starting material or key intermediate in their total synthesis. Natural products often possess intricate carbon skeletons and a high degree of stereochemical complexity. The ability to construct cyclic and acyclic frameworks with defined stereochemistry using this compound is of paramount importance.

For example, the synthesis of polyketide and fatty acid-derived natural products can benefit from the use of building blocks like this compound. These natural products often feature long carbon chains with multiple stereocenters and functional groups. The dienyl ester moiety can be strategically incorporated and subsequently modified to install the desired functionality and stereochemistry.

While specific total syntheses explicitly utilizing this compound are not extensively documented in readily available literature, the synthesis of closely related structures provides a clear blueprint for its potential applications. For instance, the total synthesis of methyl dodeca-3,6-dienoate has been reported, highlighting the methodologies applicable to such systems. nih.gov The strategies employed in the synthesis of other polyene natural products, which involve the iterative coupling of smaller building blocks, could readily incorporate this compound to access specific target molecules.

Precursor in Polymer Chemistry and Functional Material Development

The presence of two polymerizable double bonds suggests that this compound could serve as a valuable monomer or cross-linking agent in polymer chemistry. The conjugated diene system can potentially undergo polymerization through various mechanisms, including free-radical, cationic, and anionic polymerization, to yield polymers with unique properties. The resulting polymers would possess a polyester (B1180765) backbone with pendant unsaturated side chains, which could be further functionalized to tailor the material's properties.

The incorporation of the long aliphatic chain of the dodecanoate moiety can impart flexibility and hydrophobicity to the resulting polymer. The ester functionality can introduce polarity and potential sites for hydrolytic degradation, which could be advantageous for applications in biodegradable materials.

Although specific studies on the polymerization of this compound are not prominent in the current literature, the principles of diene polymerization are well-established. The reactivity of conjugated dienes in polymerization is known to be influenced by the nature of the substituents. The electron-withdrawing ester group in this compound would likely influence the polymerization behavior, potentially favoring anionic or controlled radical polymerization techniques to achieve well-defined polymer architectures. The development of functional materials derived from this monomer could lead to applications in coatings, adhesives, and specialty elastomers.

Development of Chemical Probes and Tools for Biological Research

Chemical probes are essential tools for elucidating biological processes at the molecular level. The structure of this compound, with its combination of a hydrophobic tail and a reactive conjugated system, makes it a potential scaffold for the design of novel chemical probes. The lipophilic nature of the molecule could facilitate its interaction with and transport across biological membranes.

The conjugated diene system can act as a reactive handle for attaching fluorophores, affinity tags, or other reporter groups. For instance, it could participate in click chemistry reactions or other biocompatible ligation strategies to append a desired label. Furthermore, the α,β-unsaturated ester moiety is a Michael acceptor and could potentially react with nucleophilic residues in proteins, such as cysteine thiols. This reactivity could be exploited to design activity-based probes that covalently label specific enzymes or proteins.

While there are no specific reports detailing the use of this compound as a chemical probe, the general principles of probe design support its potential in this area. The synthesis of derivatives with terminal alkyne or azide (B81097) functionalities, for example, would enable their use in bioorthogonal chemistry to study a variety of biological targets.

Methodological Development in Organic Reactions Utilizing Dodecadienyl Systems

The unique electronic and steric properties of the dodecadienyl system present opportunities for the development of new and innovative organic reactions. The extended conjugation and the presence of multiple reactive sites can lead to novel reactivity patterns and selectivities.

Research into the reactions of similar diene and polyene systems has led to the discovery of powerful synthetic methods. For example, transition metal-catalyzed reactions, such as cross-coupling, metathesis, and cyclization reactions, are known to be highly effective for the transformation of dienes. Applying these methodologies to this compound and its derivatives could lead to the development of efficient strategies for the synthesis of complex molecules.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Isomers and Their Chemical Properties

Methyl dodeca-2,6-dienoate possesses a molecular structure that allows for a variety of isomers, each with potentially unique chemical and physical properties. The locations of the double bonds at the 2 and 6 positions offer the possibility of different geometrical isomers, namely (2E,6E), (2Z,6E), (2E,6Z), and (2Z,6Z). Furthermore, positional isomers, where the double bonds are located at different points along the dodecan chain, represent another layer of unexplored chemical space.

Future research will likely focus on the systematic synthesis and characterization of these undiscovered isomers. The exploration of their properties, such as melting points, boiling points, and spectral characteristics, will provide a more complete picture of the dodecadienoate family. Understanding the structure-property relationships among these isomers is crucial for tailoring molecules with specific characteristics for various applications.

Table 1: Potential Isomers of this compound

| Isomer Type | Specific Isomers | Potential for Unique Properties |

| Geometrical | (2E,6E), (2Z,6E), (2E,6Z), (2Z,6Z) | Differences in physical properties (melting point, boiling point) and biological activity due to varied shapes. |

| Positional | e.g., Methyl dodeca-3,7-dienoate | Altered reactivity and spectroscopic characteristics based on the position of the conjugated system. |

| Stereoisomers | If chiral centers are introduced | Enantiomers could exhibit different biological activities and interactions with chiral environments. |